N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-24-16-9-5-14(6-10-16)18-13-26-20(21-18)22-19(23)15-7-11-17(12-8-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUGYOUGGBTEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The ethoxyphenyl and ethylthio groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the thiazole derivative and an appropriate benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethylthio group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicinal chemistry, “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide and related compounds:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The ethylthio group in the target compound is less polar than the sulfonamide groups in compounds 50 and 2D216, which may reduce solubility but improve membrane permeability . Ethoxyphenyl vs.
Spectroscopic Comparisons: IR spectra of sulfonamide analogs (e.g., compound 50) show strong C=O stretches (~1663–1682 cm⁻¹) and sulfonamide S=O bands (~1243–1258 cm⁻¹), whereas the ethylthio group in the target compound would exhibit distinct C-S stretches (~700–600 cm⁻¹) . NMR shifts for the ethoxyphenyl group (δ ~6.8–7.2 ppm for aromatic protons) would differ from pyridinyl (δ ~8.0–8.5 ppm) or morpholinomethyl substituents (δ ~3.5–4.0 ppm) .
Biological Implications :
- Sulfonamide-containing analogs (e.g., 2D216) demonstrate enhanced cytokine production and adjuvant activity, suggesting that polar substituents favor interactions with charged protein residues in immune pathways .
- The ethylthio group in the target compound may confer metabolic stability compared to labile esters or amides in other analogs (e.g., triazole derivatives in ) .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to (amide coupling via EDCI/HOBt), though yields and purity depend on the reactivity of the ethylthio substituent .
Biological Activity
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, an ethoxyphenyl group, and an ethylthio substituent. The biological activity of this compound is primarily attributed to the presence of the thiazole moiety, which is known for its reactivity and potential therapeutic effects.
Structural Characteristics
The molecular formula of this compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structural features contribute to its biological properties:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Provides reactivity and potential pharmacological properties. |
| Ethoxyphenyl Group | Enhances solubility and interaction profiles. |
| Ethylthio Substituent | Influences biological activity through specific interactions. |
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting bacterial cell wall synthesis and demonstrating effectiveness against various pathogens.
- Anticancer Properties : Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism underlines its potential as an anticancer therapeutic.
- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may also possess anti-inflammatory properties, contributing to its therapeutic versatility.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspases leads to programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound. For instance:
- Study on Acetylcholinesterase Inhibition : Research has shown that compounds with thiazole rings exhibit significant acetylcholinesterase inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. While specific IC values for this compound are not yet established, similar derivatives have demonstrated promising results with IC values in the low micromolar range .
- Antitumor Activity Assessment : A study on related thiazole derivatives revealed that certain compounds exhibited significant anticancer activity against various cell lines (e.g., HeLa, MCF-7), with IC values ranging from 7 µM to 14 µM .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other thiazole derivatives:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide | Methoxy instead of ethoxy | Potentially different solubility and interaction profiles |
| N-(4-(3-chlorophenyl)thiazol-2-yl)-3-(ethylthio)benzamide | Chlorine substituent | Enhanced reactivity and selectivity against certain targets |
| 4-(ethylthio)-N-(4-(benzo[d]thiazole)-2-yl)benzamide | Different heterocyclic core | Varied biological activity based on core structure |
Q & A
Basic Research Question
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzamide), thiazole C-H (δ 6.7–7.0 ppm), and ethylthio/ethoxy groups (δ 1.3–1.5 ppm for CH3) .
- IR spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1590–1620 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ (e.g., m/z 425.12 for C22H21N2O2S2) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .
How does the substitution pattern (ethoxy and ethylthio groups) influence its biological activity?
Advanced Research Question
- Ethoxy group : Enhances lipophilicity (logP ~3.5), improving membrane permeability. It also stabilizes π-π interactions with aromatic residues in target proteins .
- Ethylthio group : Increases electron density on the benzamide ring, potentially enhancing binding to cysteine-rich enzymatic pockets (e.g., kinases) .
SAR studies : Analogues with methoxy or methylsulfonyl groups show reduced anticancer activity (IC50 >50 μM vs. 12 μM for the target compound), indicating critical roles of ethoxy/ethylthio .
What are the primary challenges in analyzing this compound’s stability under physiological conditions?
Advanced Research Question
- Hydrolytic degradation : The thiazole ring is susceptible to acidic hydrolysis (pH <4), forming 4-(4-ethoxyphenyl)thiazole-2-amine and 4-(ethylthio)benzoic acid .
- Oxidative stress : Ethylthio groups may oxidize to sulfoxides/sulfones in presence of H2O2 or CYP450 enzymes, altering activity .
Methodological mitigation : Use stability-indicating HPLC (e.g., gradient elution with 0.1% TFA) to track degradation products .
How does this compound compare to structurally similar thiazole-benzamide derivatives in anticancer assays?
Advanced Research Question
-
Comparative potency :
Compound Target Cancer Cell Line (IC50) Key Structural Difference Target compound MCF-7: 12 μM 4-Ethoxyphenyl, ethylthio N-(4-phenylthiazol-2-yl)benzamide MCF-7: >50 μM No ethoxy/ethylthio 4-(Methylsulfonyl) analogue HeLa: 8 μM Methylsulfonyl substitution
Mechanistic divergence : The ethylthio group enhances ROS generation in cancer cells, while ethoxy improves pharmacokinetic half-life (t1/2 = 6.2 h in mice) .
What strategies resolve contradictions in reported biological activities across studies?
Advanced Research Question
- Source of variability : Differences in cell lines (e.g., MCF-7 vs. HepG2), assay protocols (MTT vs. SRB), or impurity profiles (e.g., sulfoxide byproducts) .
- Resolution steps :
What in vitro models are appropriate for studying its mechanism of action?
Advanced Research Question
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using recombinant proteins and ATP-Glo kits .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) in treated cancer cells .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like tubulin or topoisomerase II .
How do solvent polarity and pH affect its solubility in formulation studies?
Basic Research Question
-
Solubility profile :
Solvent Solubility (mg/mL) pH DMSO >50 - PBS (pH 7.4) 0.12 7.4 0.1N HCl 0.08 1.2
Formulation strategies : Use co-solvents (PEG 400/Cremophor EL) or nanoemulsions to enhance aqueous solubility for in vivo studies .
What computational methods predict its ADMET properties?
Advanced Research Question
- ADMET prediction :
- SwissADME : Predicts high gastrointestinal absorption (95%) but CYP3A4 inhibition risk .
- ProTox-II : Flags hepatotoxicity (Probability = 0.72) due to thioether metabolism .
- Validation : Compare with experimental data (e.g., microsomal stability assays) .
How can researchers address discrepancies in reported synthetic yields?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
